molecular formula C7H14O2 B1450333 2-[2-(Propan-2-yloxy)ethyl]oxirane CAS No. 1549604-92-3

2-[2-(Propan-2-yloxy)ethyl]oxirane

Cat. No. B1450333
M. Wt: 130.18 g/mol
InChI Key: CWCFIXBZINCIKC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-[2-(Propan-2-yloxy)ethyl]oxirane is C7H14O2. Its molecular weight is 130.18 g/mol. The structure contains an oxirane ring, which is a three-membered ring consisting of two carbon atoms and one oxygen atom. The ring is highly strained, making it reactive. Attached to one of the ring carbon atoms is a 2-(propan-2-yloxy)ethyl group .

Scientific Research Applications

Chemo-Enzymatic Synthesis

2-[2-(Propan-2-yloxy)ethyl]oxirane and related chiral epoxides are valuable precursors in chemical synthesis. For example, a study explored the chemo-enzymatic synthesis of ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from levoglucosenone, which is a biobased chiral compound. This synthesis pathway, involving lipase-mediated Baeyer-Villiger oxidation and other steps, demonstrated a safer and more sustainable approach to producing these epoxides (Peru et al., 2016).

Synthesis of Enantiomerically Pure Compounds

The compound's derivatives are used in the synthesis of enantiomerically pure compounds, such as Etomoxir, which is an inhibitor for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). The synthesis involves the alkylation of methallyl alcohol followed by Sharpless epoxidation (Scott & Golding, 2004).

Application in Synthesis of Sulfur-Containing Compounds

The compound is utilized in the synthesis of functional sulfur-containing compounds. One study described the alkylation of CH-acids with 2-[(organylthio)methyl]oxirans, leading to the formation of various sulfur-containing compounds (Kalugin & Litvinov, 1991).

Exploring Reaction Mechanisms

In biochemistry, 2-[2-(Propan-2-yloxy)ethyl]oxirane and its derivatives serve as substrates to study enzyme-mediated reactions. For instance, the particulate methane monooxygenase (pMMO) from Methylococcus capsulatus uses similar compounds for alkane hydroxylation and olefin epoxidation, providing insights into the enzyme's reaction mechanism (Ng et al., 2008).

Polymer Synthesis

This compound plays a role in polymer synthesis. For example, research on ‘quat-primer’ polymers demonstrated how branched poly(ethylene imine) treated with compounds including (2-oxo-1,3-dioxolan-4-yl)methyl(oxiran-2-ylmethyl)carbamate led to polymers with specific properties (Goel et al., 2008).

Catalytic Synthesis

The compound's derivatives are also crucial in catalytic synthesis studies. For instance, a study explored the catalytic hydrogenation of oxirane and its methyl derivative, providing insights into reaction mechanisms and product formation (Kuevi et al., 2012).

properties

IUPAC Name

2-(2-propan-2-yloxyethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)8-4-3-7-5-9-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCFIXBZINCIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Propan-2-yloxy)ethyl]oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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